

Technical Support Center: ENMD-2076 Tartrate

Target Engagement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to measuring **ENMD-2076 Tartrate** target engagement. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ENMD-2076 Tartrate** and what are its primary molecular targets?

ENMD-2076 is an orally active, small-molecule kinase inhibitor. Its primary mechanism of action involves the inhibition of several key pathways crucial for tumor growth and survival, including proliferation, angiogenesis, and cell cycle regulation.^{[1][2]} Its principal molecular targets are Aurora A kinase and a range of angiogenic kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).^{[1][2]}

Q2: How can I directly measure the binding of ENMD-2076 to its kinase targets?

Direct target engagement can be quantified using in vitro kinase assays and cellular thermal shift assays (CETSA).

- **In Vitro Kinase Assays:** These assays utilize recombinant kinase enzymes to determine the concentration of ENMD-2076 required to inhibit 50% of the kinase activity (IC₅₀). This provides a direct measure of the compound's potency against a specific kinase.^{[1][3]}

- Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm that ENMD-2076 binds to its target proteins within a cellular environment.[4][5][6] The principle is that drug binding stabilizes the target protein, leading to an increase in its melting temperature.[4][5]

Q3: What are the key pharmacodynamic biomarkers to assess ENMD-2076 target engagement in cells and in vivo?

The most reliable pharmacodynamic biomarkers for ENMD-2076 are the phosphorylation levels of downstream substrates of its primary targets.

- For Aurora A Kinase Inhibition: A well-established biomarker is the phosphorylation of histone H3 at serine 10 (pHH3).[7][8] Inhibition of Aurora A by ENMD-2076 leads to a decrease in pHH3 levels.[7]
- For Angiogenic Kinase Inhibition (VEGFRs): The autophosphorylation of VEGFR2 (KDR) is a key indicator of target engagement.[1][9] Treatment with ENMD-2076 results in a sustained inhibition of VEGFR2 activation.[2] Additionally, plasma levels of soluble VEGFR2 (sVEGFR2) can be monitored in clinical settings.[10]

Q4: What are the expected cellular effects following target engagement by ENMD-2076?

Successful target engagement by ENMD-2076 leads to distinct cellular phenotypes:

- Cell Cycle Arrest: Inhibition of Aurora A kinase disrupts mitotic progression, leading to a G2/M phase cell cycle arrest.[3][9]
- Induction of Apoptosis: Prolonged mitotic arrest and inhibition of survival signaling can lead to programmed cell death (apoptosis).[3]
- Anti-proliferative Effects: By inhibiting key kinases involved in cell division and growth signaling, ENMD-2076 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines.[1][2]
- Anti-angiogenic Effects: Inhibition of VEGFR and FGFR signaling pathways prevents the formation of new blood vessels, a critical process for tumor growth and metastasis.[2]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in in vitro kinase assays.

Possible Cause	Troubleshooting Step
ATP Concentration	Ensure the ATP concentration used is at or near the K_m for each specific kinase. [3] IC50 values are highly dependent on ATP concentration.
Enzyme Activity	Verify the activity of the recombinant kinase. Use a fresh batch of enzyme if necessary. Ensure the enzyme concentration results in approximately 30% phosphorylation of the substrate in the absence of the inhibitor. [3]
Compound Solubility	Check the solubility of ENMD-2076 in the assay buffer. Precipitated compound will lead to inaccurate concentrations. Consider using a different solvent or adjusting the buffer composition.
Assay Conditions	Maintain consistent incubation times and temperatures. Ensure the assay buffer components (e.g., MgCl ₂ , DTT) are at the correct concentrations. [3] [11]

Problem 2: No significant change in pHH3 levels after ENMD-2076 treatment in cell culture.

Possible Cause	Troubleshooting Step
Cell Cycle Synchronization	Aurora A activity and H3 phosphorylation peak during the G2/M phase. For a more robust signal, consider synchronizing the cells in G2/M prior to treatment.
Treatment Duration and Dose	Optimize the concentration and duration of ENMD-2076 treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing a decrease in pHH3.
Antibody Quality	Validate the specificity and sensitivity of the anti-phospho-Histone H3 (Ser10) antibody. Use a positive control (e.g., cells treated with a known Aurora kinase inhibitor) to confirm antibody performance. ^[7]
Cell Line Sensitivity	Different cell lines may exhibit varying sensitivity to ENMD-2076. ^[7] Confirm that the chosen cell line expresses Aurora A and is sensitive to the anti-proliferative effects of the drug.

Problem 3: Difficulty in detecting a thermal shift in CETSA experiments.

Possible Cause	Troubleshooting Step
Suboptimal Heating Conditions	The temperature range for the heat challenge is critical. Perform a temperature gradient experiment to identify the optimal melting temperature (T_m) of the target protein in your specific cell line. [4]
Insufficient Drug Concentration	Ensure that the concentration of ENMD-2076 used is sufficient to achieve target saturation in the cells. This may be significantly higher than the in vitro IC_{50} value.
Protein Abundance	The target protein may be of low abundance, making detection difficult. Consider using a more sensitive detection method or enriching the protein fraction of interest.
Target Destabilization	In some cases, ligand binding can destabilize a protein, leading to a negative thermal shift. [6] Analyze the data for both positive and negative shifts in the melting curve.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase Target	IC50 (nM)
Aurora A	14[1][3]
Flt3	1.86[3]
VEGFR2/KDR	7 - 58.2[9][10]
Aurora B	350[1][9]
FGFR1	92.7 - 93[9][10]
FGFR2	70.8 - 71[9][10]
c-Kit	120[10]
PDGFR α	56.4[9]
SRC	20.2[3]

Table 2: Anti-proliferative Activity of ENMD-2076 in Cancer Cell Lines

Cell Line Type	IC50 Range (μ M)
Human Solid Tumor and Hematopoietic Cancer Cell Lines	0.025 - 0.7[1][2]
Human Leukemia Cell Lines	0.025 - 0.53[9]
Myeloma Cell Lines	2.99 - 7.06[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-Histone H3 (Ser10)

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of ENMD-2076 or vehicle control for the desired time period.

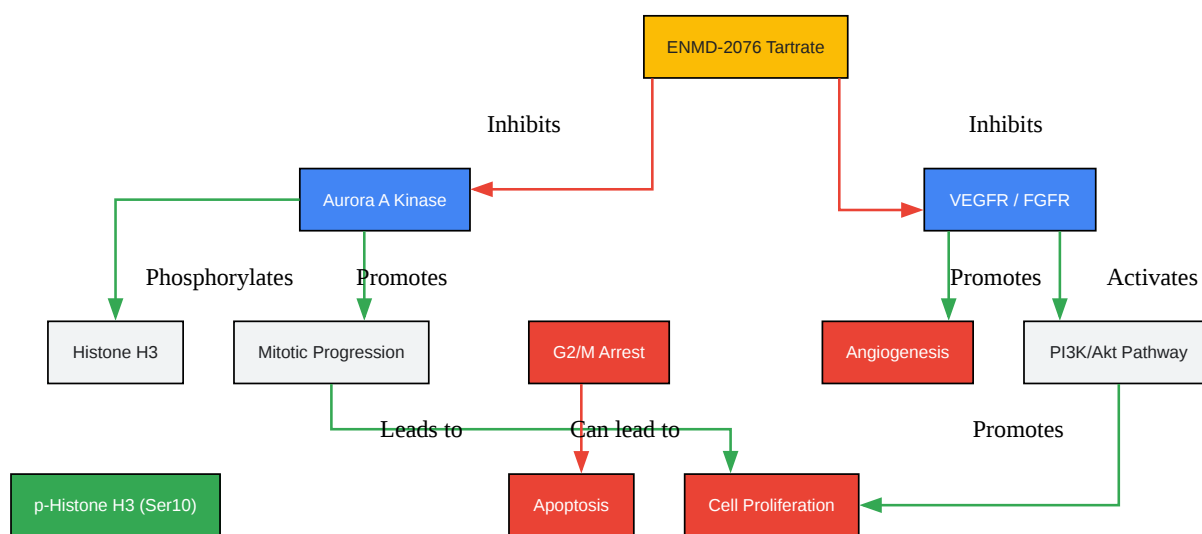
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Histone H3 (Ser10).^[7] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify band intensities and normalize to a loading control (e.g., total Histone H3 or Actin).

Protocol 2: In Vitro Aurora A Kinase Assay

- Assay Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).^[12]
- Compound Dilution: Prepare a serial dilution of **ENMD-2076 Tartrate** in the kinase buffer.
- Kinase Reaction: In a microplate, add the recombinant Aurora A kinase, the kinase substrate (e.g., Kemptide), and the diluted ENMD-2076.
- Initiate Reaction: Start the reaction by adding ATP at a concentration close to its K_m for Aurora A.
- Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).^[12]
- Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).^[12]

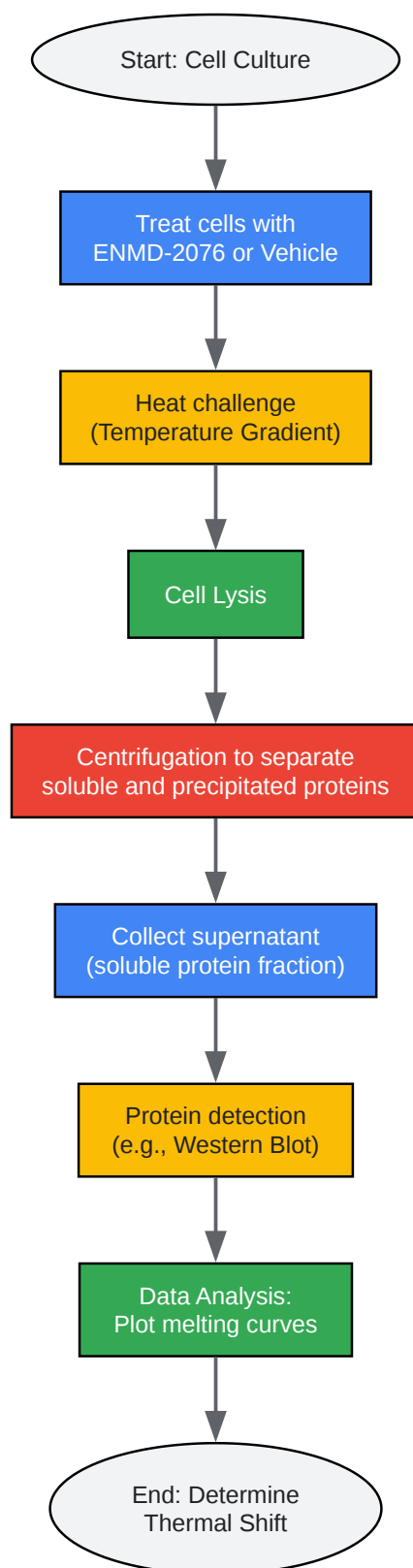
- Data Analysis: Plot the percentage of kinase inhibition against the log concentration of ENMD-2076 and determine the IC50 value using non-linear regression.

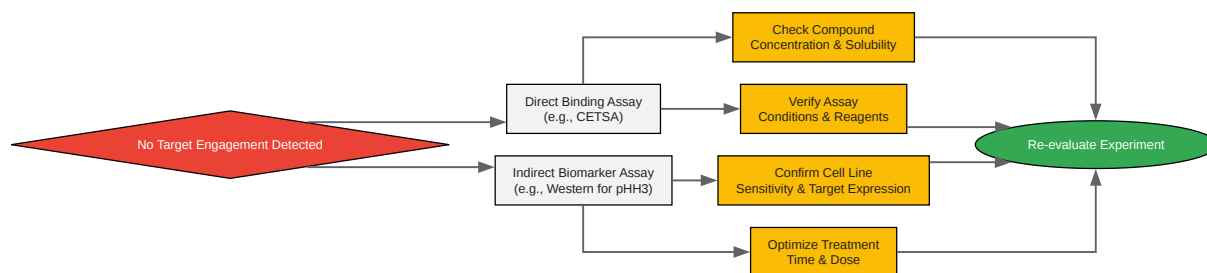
Visualizations



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Caption: Signaling pathways inhibited by **ENMD-2076 Tartrate**.





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- To cite this document: BenchChem. [Technical Support Center: ENMD-2076 Tartrate Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683880#how-to-measure-enmd-2076-tartrate-target-engagement]

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